5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
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Overview
Description
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thromboxane Synthase Inhibition
5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid analogs have been evaluated as thromboxane synthase inhibitors. In a study, analogues of 4-[[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl] ethoxy]methyl]benzoic acid were found to inhibit TxB2 generation in intact platelets, showing activities up to 50 times greater than dazoxiben (Manley et al., 1987).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of certain derivatives, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, have been reported. These derivatives were obtained as side products during synthesis of antitubercular agents (Richter et al., 2023).
Spectroscopic and Theoretical Analysis
The molecular structure, spectroscopic (FT-IR, FT-Raman, 1H, 13C NMR, UV-Vis) studies, and thermodynamic characteristics of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione were analyzed using DFT/B3LYP. This study provided insights into the dipole moment, polarizability, hyperpolarizability, and thermodynamic properties of the molecule (Pandey et al., 2017).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties. These derivatives, like 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, showed protective layer formation on mild steel in sulphuric acid, indicating their utility as corrosion inhibitors (Ammal et al., 2018).
Microwave-Assisted Synthesis
The benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support was synthesized using microwave irradiation. This methodology provided access to a diverse library of compounds, potentially useful in drug discovery programs (Chanda et al., 2012).
Anti-Breast Cancer Agents
Novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters were synthesized and examined for their antiproliferative effects against breast cancer cell lines. These compounds exhibited promising results, indicating their potential as cancer therapeutics (Karthikeyan et al., 2017).
Antileukemic Agents
1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors were synthesized and evaluated as potential chemotherapeutic agents for leukemia. Some compounds showed significant cell death in leukemic cells, indicating their potential in leukemia treatment (Gowda et al., 2009).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a broad range of biological activities
Mode of Action
It’s known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities
Biochemical Analysis
Biochemical Properties
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s role in various biochemical processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, the compound’s impact on cellular metabolism can result in altered energy production and utilization, affecting overall cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting the overall metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. These interactions are vital for understanding the compound’s impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall cellular effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization is essential for determining the compound’s specific roles in cellular processes .
Properties
IUPAC Name |
6-methoxy-1H-benzimidazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPYWLKJBRSMIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625137 |
Source
|
Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887572-60-3 |
Source
|
Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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